molecular formula C12H10FN3O B5876114 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide

2-(4-fluorophenyl)-N-2-pyrimidinylacetamide

Cat. No. B5876114
M. Wt: 231.23 g/mol
InChI Key: PCKUPBOVCMDAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-2-pyrimidinylacetamide, also known as PF-4708671, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases, including cancer and inflammation. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide involves the inhibition of CK1ε. CK1ε is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes, including the regulation of circadian rhythms, DNA repair, and apoptosis. Inhibition of CK1ε by 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide leads to the disruption of these cellular processes, ultimately resulting in the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to have various biochemical and physiological effects. Inhibition of CK1ε by 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to result in the inhibition of cancer cell growth, inflammation, and neurodegeneration. Additionally, 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide in lab experiments include its high specificity for CK1ε, its potential therapeutic applications in various diseases, and its relatively low toxicity. However, the limitations of using 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide in lab experiments include its low solubility in aqueous solutions and its relatively short half-life.

Future Directions

For the study of 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide include the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and identification of more specific CK1ε inhibitors.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide involves the reaction of 4-fluoroaniline with ethyl 2-chloroacetate to yield ethyl 2-(4-fluorophenyl)acetate. This intermediate is then reacted with 2-aminopyrimidine to form 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of casein kinase 1 epsilon (CK1ε), a protein kinase that is involved in various cellular processes, including the regulation of circadian rhythms, DNA repair, and apoptosis. Inhibition of CK1ε by 2-(4-fluorophenyl)-N-2-pyrimidinylacetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

2-(4-fluorophenyl)-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-4-2-9(3-5-10)8-11(17)16-12-14-6-1-7-15-12/h1-7H,8H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKUPBOVCMDAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(pyrimidin-2-yl)acetamide

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